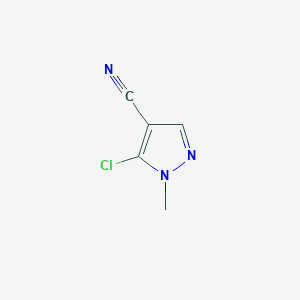

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

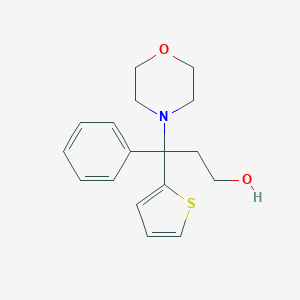

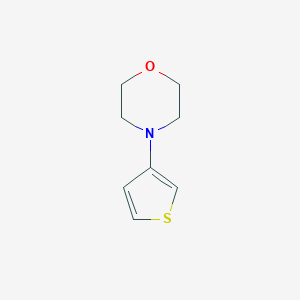

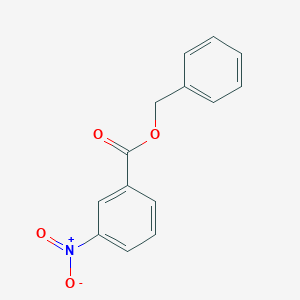

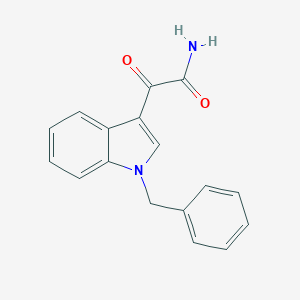

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 111493-52-8. It has a molecular weight of 141.56 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is 1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 and the InChI key is ALYKYQFBPPPPMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Crystal Structure Insights

The investigation into the crystal and molecular structure of pyrazole derivatives, including compounds similar to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, has revealed significant interactions that stabilize their crystal structures. These studies show that the pyrazole ring can be substituted with various groups leading to stable structures due to intermolecular interactions such as N-H…N and C-H…Cl. This provides a basis for understanding the structural characteristics of these compounds, which is crucial for their applications in designing drugs and materials with specific properties (Fathima et al., 2014).

Synthesis Routes and Derivatives

Research into the synthesis of pyrazole derivatives has led to the development of new compounds with potential applications in various fields. The reaction of Appel salt with 1H-pyrazol-5-amines has been explored, yielding main products with potential for further chemical manipulation. This synthesis route opens up avenues for the creation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the versatility of pyrazole derivatives in chemical synthesis (Koyioni et al., 2014).

Corrosion Inhibition

The study of pyrazole derivatives, including structures similar to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, as corrosion inhibitors for metals has shown promising results. Pyranopyrazole derivatives have been synthesized and investigated for their ability to inhibit mild steel corrosion in acidic solutions. These findings highlight the potential of pyrazole-based compounds in the development of efficient and environmentally friendly corrosion inhibitors, providing a valuable application in industrial maintenance and preservation (Yadav et al., 2016).

Photophysical and Quantum Chemical Analysis

The exploration of the photophysical properties and quantum chemical analysis of bio-active pyrazoline derivatives, related to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, has revealed their potential applications in materials science. These studies provide insights into the optical and structural characteristics of pyrazoline derivatives, facilitating their application in the development of new materials with specific optical properties (Mati et al., 2012).

Antileishmanial Activity

Recent research into the antileishmanial activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors, including derivatives of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, has demonstrated their efficacy against Leishmania spp. This indicates the potential of these compounds in the development of new treatments for leishmaniasis, contributing to the field of medicinal chemistry and pharmaceutical development (Faria et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting a potential for diverse interactions .

Mode of Action

It’s known that many pyrazole derivatives interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific molecular structure and the biological context .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer effects .

Action Environment

The action of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile can be influenced by various environmental factors. For instance, in a study of a similar compound’s effect on mild steel corrosion, it was found that the compound’s protective efficiency decreased with an increase in temperature and acid concentration but increased with an increase in the concentration of the inhibitor . This suggests that the action, efficacy, and stability of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile could also be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

5-chloro-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYKYQFBPPPPMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555069 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

111493-52-8 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

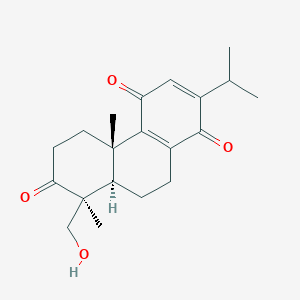

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

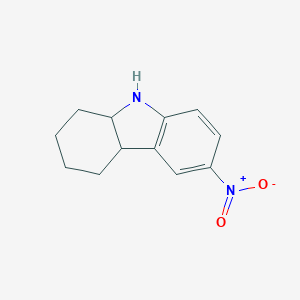

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)